molecular formula C9H9F3O2 B1600747 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene CAS No. 334018-79-0

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B1600747
CAS No.: 334018-79-0
M. Wt: 206.16 g/mol
InChI Key: ZVAJDXRDOOVXBO-UHFFFAOYSA-N
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Description

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds .


Synthesis Analysis

Recent advances in trifluoromethylation involve the activation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, and its activation is a challenging task in organic synthesis .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three equivalent C–F bonds . These bonds are strong and influence the reactivity of the compound.


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . They can also be used as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group and the strong C–F bonds .

Scientific Research Applications

Chemical Synthesis and Polymerization

  • 1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, is used as an initiator/transfer agent for cationic polymerizations. Its unique properties are attributed to its complex formation with BCl3, leading to ion formation mechanisms in polymerization processes (Dittmer, Pask, & Nuyken, 1992).

Molecular Structures and Conformational Properties

  • In the study of nonsymmetric pillar[5]arenes, compounds like 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene have been utilized. These compounds are important for understanding how alkoxy groups are arranged in molecules to avoid steric interactions and for studying the encapsulation of guest molecules (Kou et al., 2010).

Liquid Crystal Research

  • Benzene derivatives with specific substituents like methoxy groups are explored for their ability to form liquid crystalline phases. This research includes synthesizing new classes of molecules and studying their self-assembly into columns and other structures (Bushey et al., 2001).

Medicinal Chemistry and Drug Design

  • Compounds like (E)-1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one, a similar compound, are studied for their molecular structures which might have implications in medicinal chemistry. Their structures are analyzed for intramolecular hydrogen bonding and conformational properties, which are crucial for drug design (Niu et al., 2013).

Optoelectronics and Material Science

  • In the realm of optoelectronics, derivatives of benzene like 1,4-bis(3-methoxythiophene-2-yl)benzene are studied for their electrochemical properties and potential as molecular wires. Understanding the oxidation processes and states of these compounds is essential for developing advanced materials for electronic applications (Sakamoto, Hiroi, & Sato, 2003).

Mechanism of Action

The mechanism of action of trifluoromethylation involves the activation of the C–F bond in trifluoromethyl-containing compounds . This activation allows for the synthesis of diverse fluorinated compounds.

Safety and Hazards

While specific safety and hazard information for “1-(Methoxymethoxy)-3-(trifluoromethyl)benzene” is not available, it’s important to note that exposure to benzene has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .

Future Directions

The future directions in the field of trifluoromethylation involve further advances in the activation of the C–F bond in trifluoromethyl-containing compounds . This could lead to the development of new methods for the synthesis of diverse fluorinated compounds.

Properties

IUPAC Name

1-(methoxymethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJDXRDOOVXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456185
Record name Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334018-79-0
Record name Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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